molecular formula C17H13BrN6O2 B11377555 N-(3-bromophenyl)-N'-(4-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

N-(3-bromophenyl)-N'-(4-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

Cat. No.: B11377555
M. Wt: 413.2 g/mol
InChI Key: WEJPXJSVSOMUCJ-UHFFFAOYSA-N
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Description

N5-(3-BROMOPHENYL)-N6-(4-METHOXYPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both bromophenyl and methoxyphenyl groups, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N5-(3-BROMOPHENYL)-N6-(4-METHOXYPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE typically involves multiple steps. One common method includes the reaction of 3-bromophenylamine with 4-methoxyphenyl isocyanate to form an intermediate, which is then cyclized with oxadiazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it into a more reduced form such as a pyrazine derivative.

    Substitution: The bromophenyl group is susceptible to nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

Scientific Research Applications

N5-(3-BROMOPHENYL)-N6-(4-METHOXYPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N5-(3-BROMOPHENYL)-N6-(4-METHOXYPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

  • N5-(4-BROMOPHENYL)-N6-(3-TRIFLUOROMETHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE
  • N5-(4-METHOXYPHENYL)-N6-(3-BROMOPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE

Uniqueness: The unique combination of bromophenyl and methoxyphenyl groups in N5-(3-BROMOPHENYL)-N6-(4-METHOXYPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE imparts distinct electronic and steric properties, influencing its reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced selectivity and potency in its biological applications .

Properties

Molecular Formula

C17H13BrN6O2

Molecular Weight

413.2 g/mol

IUPAC Name

5-N-(3-bromophenyl)-6-N-(4-methoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

InChI

InChI=1S/C17H13BrN6O2/c1-25-13-7-5-11(6-8-13)19-14-15(20-12-4-2-3-10(18)9-12)22-17-16(21-14)23-26-24-17/h2-9H,1H3,(H,19,21,23)(H,20,22,24)

InChI Key

WEJPXJSVSOMUCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=NON=C3N=C2NC4=CC(=CC=C4)Br

Origin of Product

United States

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